molecular formula C14H15Cl2NO3 B4974687 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)pent-4-enamide

2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)pent-4-enamide

Cat. No.: B4974687
M. Wt: 316.2 g/mol
InChI Key: MJKZHJMBGRLQQO-UHFFFAOYSA-N
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Description

2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)pent-4-enamide is an organic compound with a complex structure, featuring both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)pent-4-enamide typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of 5,5-dichloropent-4-enamide with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures consistent quality and efficiency. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)pent-4-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)pent-4-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)pent-4-enamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the biosynthesis of essential biomolecules or disrupt cellular signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2′,5′-Dichloroacetophenone: Shares structural similarities but differs in functional groups and overall reactivity.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with similar structural motifs but distinct biological activities.

Uniqueness

2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)pent-4-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO3/c1-9(18)12(7-8-13(15)16)14(19)17-10-3-5-11(20-2)6-4-10/h3-6,8,12H,7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKZHJMBGRLQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC=C(Cl)Cl)C(=O)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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